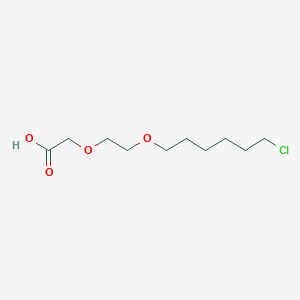

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid

Beschreibung

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a chlorinated alkoxyacetic acid derivative characterized by a 6-chlorohexyl chain linked via a diethylene glycol spacer to an acetic acid group. Its molecular formula is C₁₂H₂₃ClO₄ (free acid form), with a molecular weight of 290.76 g/mol (calculated). The compound is widely used in bioconjugation chemistry, particularly in synthesizing self-labeling protein tags (e.g., CA-Nor2, CA-Tz) and PROTAC (PROteolysis-Targeting Chimera) linkers . Its structure enables facile derivatization through the carboxylic acid group and the terminal chlorohexyl moiety, making it a versatile building block in chemical biology and drug discovery.

Eigenschaften

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRQBNHQOLQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(6-chlorohexyloxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium azide or thiourea are employed under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly as a building block in drug development. Its ability to modulate enzyme activity suggests it could play a role in the design of new pharmaceuticals targeting specific biological pathways .

Biochemical Studies

In biological research, this compound is used to study biochemical pathways and enzyme interactions. Its structural features allow it to bind selectively to certain enzymes or receptors, influencing their activity and providing insights into cellular processes .

Materials Science

The compound is also explored for applications in materials science due to its unique chemical properties. It can serve as an intermediate in synthesizing more complex molecules, which may be useful in developing specialty chemicals and materials with specific functionalities .

Case Studies and Research Findings

Recent studies have highlighted the compound's role as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation strategies. This application underscores its significance in advancing therapeutic approaches for diseases where protein degradation plays a crucial role . Additionally, ongoing research continues to explore its interactions within cellular systems, providing further insights into its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The chlorohexyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and related compounds:

Key Comparative Insights

Structural Variations and Physicochemical Properties

- Chlorohexyl vs. Shorter Chloroalkoxy Chains : The 6-chlorohexyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to shorter analogs like L4a (logP ~0.8) . This increases membrane permeability, critical for cellular uptake in PROTAC applications .

- Aromatic vs. Aliphatic Substituents : Coumarin derivatives (e.g., 4f) exhibit strong UV absorption (λmax ~320 nm) and fluorescence due to their aromatic cores, unlike the aliphatic chlorohexyl chain of the target compound .

- Ester vs. Acid Forms : The tert-butyl ester derivative (C₁₄H₂₇ClO₄) shows higher solubility in organic solvents (e.g., DCM, THF) compared to the free acid form, enabling its use in solid-phase synthesis .

Synthetic Yields and Reactivity Derivatives of this compound (e.g., CA-Tz) are synthesized in moderate yields (50–60%) via amidation or click chemistry , whereas coumarin-based analogs (e.g., 4f) achieve higher yields (88–100%) due to optimized coupling conditions . The terminal chlorine in the hexyl chain facilitates nucleophilic substitution reactions (e.g., with amines or thiols), a feature absent in non-chlorinated analogs like 2-(2-hydroxyethoxy)acetic acid .

Biological and Industrial Applications Bioconjugation: The target compound’s dual functionality (carboxylic acid and chlorohexyl) enables orthogonal labeling in protein tags (e.g., HaloTag systems) , whereas simpler alkoxyacetic acids (e.g., 2-(2-methoxyethoxy)ethoxyacetic acid) are primarily metabolites of industrial solvents . Drug Development: The tert-butyl ester derivative is integral to PROTACs, leveraging its PEG-like spacer to enhance solubility and linker flexibility . In contrast, coumarin hybrids (e.g., 4f) are explored as nitric oxide donors for treating cholestasis .

Research Findings and Data

Thermal and Spectral Properties

- This reflects stronger intermolecular forces in aromatic systems.

- NMR Data : The target compound’s derivatives show characteristic peaks for the chlorohexyl chain (δ 1.4–1.6 ppm for CH₂ groups) and ethoxy spacers (δ 3.5–3.7 ppm) , distinct from coumarin analogs (e.g., δ 7.4–7.9 ppm for aromatic protons) .

Toxicity and Stability

- Chloroalkoxyacetic acids (e.g., 2-(2-Chloroethoxy)acetic acid) are associated with renal toxicity in rodents, whereas the target compound’s larger size and PEG-like spacer may reduce metabolic activation .

- The tert-butyl ester form exhibits improved stability in acidic environments compared to the free acid, critical for oral drug delivery .

Biologische Aktivität

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, often referred to as a PROTACT linker, has garnered significant attention in recent biochemical research due to its potential applications in targeted protein degradation. This compound is particularly noted for its role in the development of heterobifunctional ligands that facilitate the selective degradation of proteins involved in various diseases, including cancer.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H23ClO4

- Molecular Weight : 276.77 g/mol

This compound features a chloroalkyl chain which enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

The primary mechanism of action for this compound involves its use as a linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation. This approach has been shown to provide a more selective and effective means of targeting pathogenic proteins compared to traditional small molecule inhibitors.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer therapy:

- Inhibition of Cancer Cell Viability : Research indicated that compounds utilizing this linker demonstrated potent inhibition of cancer cell viability. For instance, the PROTAC SMARCA2/4-degrader-34, which incorporates this linker, showed significant efficacy in degrading specific IAP (Inhibitor of Apoptosis Protein) targets at low concentrations (0.1 μM), leading to enhanced apoptosis in cancer cells .

- Selectivity and Efficacy : The selectivity of PROTACs containing this compound was notable; they effectively degraded cIAP1 and cIAP2 while having minimal effects on XIAP, a commonly resistant target. This selectivity is crucial for reducing off-target effects and improving therapeutic outcomes .

- Case Studies : In one study involving multiple cancer cell lines, treatment with PROTACs containing this compound led to a significant reduction in cell viability compared to controls. The mechanism was attributed to the targeted degradation of anti-apoptotic proteins, thus sensitizing the cells to chemotherapeutic agents .

Data Tables

The following table summarizes the biological activity data related to this compound:

| Study | Cell Line | Concentration (μM) | Effect | Target Proteins |

|---|---|---|---|---|

| Study 1 | MM.1S | 0.1 | 71% degradation of cIAP1 | cIAP1, cIAP2 |

| Study 2 | A549 | 0.5 | Significant reduction in viability | XIAP |

| Study 3 | HeLa | 1.0 | Enhanced apoptosis | SMARCA2/4 |

Q & A

Q. Challenges :

- Side reactions : Competing elimination due to the chlorohexyl group’s reactivity.

- Purification : Column chromatography or recrystallization is required to isolate the product from unreacted starting materials.

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ether formation | Ag₂CO₃, 100°C, 24h | 78 | |

| Deprotection | HCl (6M), reflux, 6h | 92 |

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.72 (t, J=6 Hz, OCH₂CH₂O) | |

| ESI-MS | m/z 244.08 ([M-H]⁻) |

Advanced: How can researchers assess the metabolic stability of this compound in biological systems?

Answer:

- In vitro models : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. The chlorohexyl group may undergo oxidative metabolism, producing alkoxyacetic acid metabolites .

- Key parameters :

- Half-life (t₁/₂) : Measure depletion of parent compound over time.

- Metabolite identification : Use high-resolution MS to detect intermediates like 6-chlorohexanol or glycine conjugates.

Q. Methodological Note :

- Include control experiments with cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate enzymatic pathways .

Advanced: What role does the chlorohexyl chain play in enhancing membrane permeability for drug delivery applications?

Answer:

The lipophilic chlorohexyl moiety improves:

Q. Experimental Design :

- Caco-2 cell assays : Measure apparent permeability (Papp) to quantify absorption.

- Comparative studies : Replace the chlorohexyl group with shorter chains (e.g., ethyl) to isolate its contribution .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps. The chlorohexyl group’s C-Cl bond shows high electrophilicity (σ* ~0.5 eV), making it prone to nucleophilic substitution .

- Solvent effects : PCM models simulate reactivity in aqueous vs. nonpolar media. Hydrolysis rates increase in polar solvents due to stabilized transition states .

Basic: What stability considerations are critical for storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.